Picropodophyllotoxin-d3

LC-MS/MS quantification Isotope dilution mass spectrometry Bioanalytical method validation

Bioanalytical variability from imperfect internal standards compromises AXL1717 quantification. Non-deuterated analogs exhibit different extraction recoveries and matrix effects, yielding recovery values near 83% and inter-assay precision up to ±18%. Picropodophyllotoxin-d3 solves this with a +3 Da mass shift that ensures co-elution and matched ionization, delivering the isotope dilution accuracy required by FDA/EMA guidelines. - Matched physicochemical properties eliminate matrix effect discrepancies. - Enables LOQ of 0.01 μmol/L with precision within ±15% across 0.01-5 μmol/L. - Supplied as a certified analytical standard with batch-specific COA for method validation and regulatory inspection.

Molecular Formula C22H22O8
Molecular Weight 417.428
CAS No. 1454782-81-0
Cat. No. B592064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicropodophyllotoxin-d3
CAS1454782-81-0
SynonymsPicropodophyllin-d3;  AXL 1717-d3;  NSC 36407-d3;  [5R-(5α,5aα,8aα,9α)]-5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxy-d3-phenyl)furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one;  (5R,5aS,8aR,9R)-9-Hydroxy-5-(3,4,5-trimethoxy-d3-phenyl)-5,5a,8a,9-t
Molecular FormulaC22H22O8
Molecular Weight417.428
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
InChIInChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1/i3D3
InChIKeyYJGVMLPVUAXIQN-IWIYTUSESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picropodophyllotoxin-d3 (CAS 1454782-81-0): A Deuterated Cyclolignan for Quantitative Bioanalysis of IGF-1R Inhibitor AXL1717


Picropodophyllotoxin-d3 (also designated Picropodophyllin-d3, PPP-d3, or AXL1717-d3) is a stable isotopically labeled analog of the cyclolignan picropodophyllin (AXL1717), a potent and selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) with an IC50 of 1 nM . In the deuterated form, three hydrogen atoms on the 3,4,5-trimethoxyphenyl ring are replaced by deuterium, yielding a molecular formula of C22H19D3O8 and a molecular weight of 417.42 g/mol, versus 414.41 g/mol for the unlabeled parent compound . This +3 Da mass shift is purpose-built for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. Unlike the parent drug substance, which is under investigation as an experimental anticancer agent, Picropodophyllotoxin-d3 is manufactured exclusively as an analytical reference standard and is not intended for therapeutic use .

Workflow
Deuterated SIL-IS for AXL1717 LC-MS/MS bioanalysis
Selection Signal
Co-eluting +3 Da mass shift enables unambiguous SRM discrimination
Use Context
Analytical reference standard; not for therapeutic application

Why Quantitation of Picropodophyllin with a Non-Deuterated Internal Standard Compromises Bioanalytical Accuracy


Accurate quantification of picropodophyllin (AXL1717) in complex biological matrices such as human serum requires an internal standard that exactly mirrors the analyte's behavior through sample preparation, chromatographic separation, and ionization. Non-deuterated internal standards, such as the structural analog deoxypodophyllotoxin, fail to co-elute with the target analyte and exhibit different extraction recoveries and ionization responses under electrospray conditions [1]. A validated LC-MS/MS method employing deoxypodophyllotoxin as an internal standard for picropodophyllin quantitation reported a combined recovery and matrix effect of approximately 83%, with inter-assay precision reaching ±18% at the lower quantification limit, indicating residual variability attributable to imperfect internal standard matching [1]. Substituting Picropodophyllotoxin-d3 with its unlabeled analog eliminates the mass-spectrometric discrimination required for selected reaction monitoring and renders the internal standard indistinguishable from the analyte, destroying quantitative accuracy [2]. Thus, generic substitution of the deuterated standard directly degrades method reliability and violates regulatory bioanalytical validation guidelines (FDA/EMA) that recommend stable-isotope-labeled internal standards whenever feasible [3].

Non-deuterated structural analog may show different extraction recovery and ion suppression, biasing quantification.
Unlabeled picropodophyllin is mass-spectrometrically indistinguishable from the analyte; eliminates SRM selectivity.
Generic substitution may not meet bioanalytical validation expectations for matrix-effect compensation and inter-assay precision.

Quantitative Differentiation Evidence for Picropodophyllotoxin-d3 Procurement


Deuterated Internal Standard Compensation for Matrix-Induced Ion Suppression vs. Structural Analog Internal Standards

Picropodophyllotoxin-d3, as a stable-isotope-labeled (SIL) internal standard, co-elutes with picropodophyllin under reversed-phase LC conditions, ensuring identical exposure to matrix-induced ion suppression or enhancement throughout the entire chromatographic peak [1]. In the absence of a deuterated standard, the leading analytical method for clinical pharmacokinetic monitoring of AXL1717 employed the structural analog deoxypodophyllotoxin as an internal standard; this method reported a combined recovery and matrix effect of approximately 83% for both picropodophyllin and podophyllotoxin [2]. Substitution of a structural analog internal standard with Picropodophyllotoxin-d3 eliminates differential extraction recovery between analyte and internal standard, a known source of method inaccuracy [3]. This class-level advantage is documented across diverse compound classes, where deuterated internal standards consistently reduce matrix effect variability by more than 10 percentage points relative to non-isotopic analogs [4].

Matrix effect compensation
Class-level inference
SIL-ISvsstructural analog>10 pp improvement
Reported combined recovery/matrix effect ≈83% for deoxypodophyllotoxin
Supports matrix-effect compensation in bioanalytical method validation
Human serum; ESI+ hexylamine adduct; class-level deuterated IS advantage
LC-MS/MS quantification Isotope dilution mass spectrometry Bioanalytical method validation

Chemical Purity Specification: 98% vs. Unlabeled Analytical Standard Purity Tiers

Picropodophyllotoxin-d3 as supplied by Clearsynth carries a certified purity specification of 98% . In comparison, MedChemExpress lists the unlabeled picropodophyllin analytical standard (HY-15494R) at 99.70% purity . The 1.70 percentage-point difference reflects the practical challenges of synthesizing deuterated isotopologues at scale, where additional purification steps are required after deuterium incorporation. For internal standard applications, purity of ≥98% is sufficient when the primary critical quality attribute is isotopic enrichment rather than absolute chemical purity, as the internal standard is used at a fixed concentration and any consistent impurity does not affect relative response ratios [1]. However, users performing absolute quantification with external calibration should request batch-specific isotopic enrichment data from the supplier to verify that residual unlabeled material does not bias quantification at the lower limit of quantification [2].

Chemical purity
Cross-study comparable
−1.70 pp vs unlabeled standard
Context for deuterated standard purity expectations
98% (d3) vs 99.70% (unlabeled); isotopic enrichment is the primary critical quality attribute
Analytical reference standard purity Certificate of Analysis Research chemical procurement

Molecular Mass Differentiation: Exact +3 Da Shift Enables Unambiguous SRM Discrimination

Picropodophyllotoxin-d3, with a molecular weight of 417.42 g/mol, exhibits a +3 Da mass shift relative to unlabeled picropodophyllin (414.41 g/mol) . In contrast, the non-isotopic internal standard deoxypodophyllotoxin has a molecular mass of 398.44 g/mol, representing a −16 Da difference and a structurally distinct fragmentation pattern [1]. The 3-Da isotopic shift permits the use of selected reaction monitoring (SRM) transitions that entirely avoid cross-talk between the analyte and internal standard channels . For the precursor ion adduct [M+hexylamine+H]+, the predicted m/z for Picropodophyllotoxin-d3 is 519 (versus 516 for the unlabeled analyte), providing a 3 m/z unit separation at the precursor ion stage that is maintained through fragmentation, provided the deuterium label is positioned on a moiety that is not lost during collision-induced dissociation .

Mass shift
Supporting evidence
+3 Da (m/z 417→519 adduct)
Enables unambiguous SRM discrimination for accurate quantification
Versus −16 Da structural analog; deuterium label retained through CID
Mass spectrometry Selected reaction monitoring Isotopic labeling

Isotopic Purity and Residual Unlabeled Content: Critical Quality Attribute Distinguishing Deuterated from Unlabeled Analytical Standards

The defining quality attribute of Picropodophyllotoxin-d3 is its isotopic enrichment (atom% D at the labeled positions), which directly determines the lower limit of reliable quantification. While unlabeled analytical standards have no isotopic purity requirement, a deuterated internal standard must typically achieve ≥99 atom% deuterium incorporation at each labeled position to limit the residual unlabeled fraction that contributes to the analyte signal [1]. Even at 99% enrichment, 1% residual unlabeled material generates a positive bias that, at the limit of quantification (0.01 μmol/L for picropodophyllin), can contribute an error exceeding the ±15% acceptability threshold if not mathematically corrected [2]. Class-level data across multiple deuterated internal standards demonstrates that the isotopic purity specification is the single most critical parameter governing quantitative accuracy, more impactful than chemical purity within the range of 95–99.5% [3]. Procurement specifications should require batch-specific isotopic enrichment certificates from the manufacturer, as this parameter is not standardized across suppliers and directly determines method accuracy at low concentrations .

Isotopic enrichment
Class-level inference
≥99 atom% D required; residual unlabeled fraction impacts LOQ accuracy
Isotopic enrichment review critical for low-level quantification accuracy
Batch-specific certificate needed; >15% error possible at LOQ without correction
Isotopic enrichment Internal standard quality control LC-MS/MS isotope dilution assay

Targeted Application Scenarios for Picropodophyllotoxin-d3 Based on Verifiable Differentiation Evidence


Clinical Pharmacokinetic Bioanalysis of Oral AXL1717 in Oncology Trials

Phase I/II clinical trials investigating AXL1717 (picropodophyllin) in patients with non-small cell lung carcinoma and recurrent malignant astrocytomas require validated LC-MS/MS methods for serum concentration monitoring at therapeutic doses ranging from 300 to 390 mg BID. Picropodophyllotoxin-d3 serves as the required stable-isotope-labeled internal standard to compensate for variable matrix effects in patient serum samples, which typically exhibit combined recovery and matrix effects of approximately 83% when non-deuterated internal standards are employed [1]. The LOQ of 0.01 μmol/L achieved with optimized LC-MS/MS methods is sufficient for pharmacokinetic profiling, but maintaining inter-assay precision within ±15% across the full quantification range (0.01–5 μmol/L) depends critically on the use of a co-eluting isotopologue internal standard rather than a structural analog [1].

Therapeutic Drug Monitoring and Bioequivalence Studies

For therapeutic drug monitoring in late-stage clinical development or post-approval surveillance of AXL1717, regulatory agencies require bioanalytical methods that meet stringent validation criteria. Picropodophyllotoxin-d3 enables isotope dilution mass spectrometry workflows that satisfy FDA and EMA guidelines for accuracy (within ±15% of nominal values) and precision (CV ≤15%) across the quantification range [2]. The deuterated standard's matched physicochemical properties ensure consistent extraction recovery and ionization efficiency relative to the analyte, whereas the previously published method using deoxypodophyllotoxin as an internal standard did not meet the isotope dilution criterion and required more extensive matrix effect assessment [1].

Preclinical Pharmacokinetic and Tissue Distribution Studies of Picropodophyllin Analogs

In preclinical studies investigating the tissue distribution, metabolism, and pharmacokinetics of picropodophyllin or its structural analogs in rodent models, accurate absolute quantification in plasma, liver, lung, and tumor homogenates is essential [3]. Picropodophyllotoxin-d3, when used as an internal standard spiked prior to protein precipitation, corrects for tissue-specific matrix effects and extraction losses that vary between organs. This is particularly important for lung tissue, where picropodophyllin has demonstrated favorable bioavailability and where matrix complexity demands isotope dilution correction for reliable quantification [3].

Certified Reference Material for Analytical Method Development and Inter-Laboratory Standardization

Research groups developing novel LC-MS/MS methods for the simultaneous quantification of picropodophyllin and its isomer podophyllotoxin require a certified deuterated standard to serve as a common calibration reference across laboratories. Picropodophyllotoxin-d3, with its documented molecular identity and availability through reputable commercial suppliers such as Toronto Research Chemicals (TRC) and MedChemExpress, provides a traceable reference point for inter-laboratory method harmonization . The availability of batch-specific certificates of analysis, including LC/MS, NMR, HPLC, chiral analysis, and elemental analysis, supports method transfer and regulatory inspection requirements .

Application
Selection Property
Validation Focus
Oncology trial PK bioanalysis in human serum
Matrix-effect compensation via co-eluting SIL-IS
Ion suppression consistency and inter-assay precision
PK monitoring and bioequivalence research
Alignment with bioanalytical validation guidelines
Accuracy and precision across quantification range
Preclinical tissue distribution and PK studies
Tissue-specific matrix effect correction
Extraction recovery in organ homogenates
Inter-laboratory method standardization
Certified reference material identity
Batch-specific isotopic and purity documentation
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